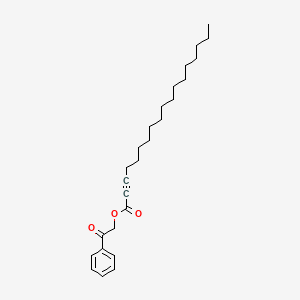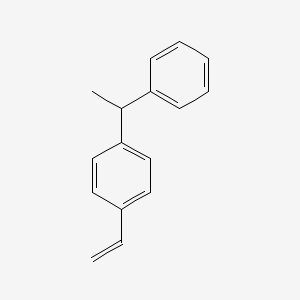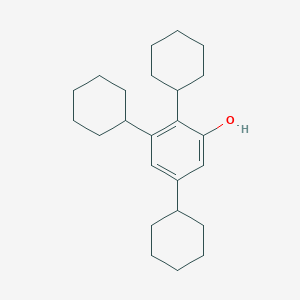
8-Benzoyl-2-naphthol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Benzoyl-2-naphthol is an organic compound that belongs to the class of naphthols It is characterized by the presence of a benzoyl group attached to the 8th position of the naphthalene ring and a hydroxyl group at the 2nd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Benzoyl-2-naphthol typically involves the benzoylation of 2-naphthol. One common method is the Schotten-Baumann reaction, where 2-naphthol reacts with benzoyl chloride in the presence of an aqueous sodium hydroxide solution . This reaction proceeds under mild conditions and yields this compound as the primary product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as ether or chloroform to facilitate the separation and purification of the product.
Analyse Des Réactions Chimiques
Types of Reactions: 8-Benzoyl-2-naphthol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: The benzoyl group can be reduced to form corresponding alcohols.
Substitution: The hydroxyl group at the 2nd position can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of esters or ethers.
Applications De Recherche Scientifique
8-Benzoyl-2-naphthol has a wide range of applications in scientific research:
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 8-Benzoyl-2-naphthol involves its interaction with molecular targets through its functional groups. The hydroxyl group at the 2nd position can form hydrogen bonds, while the benzoyl group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
2-Naphthol: Differing by the absence of the benzoyl group, it is a precursor in many organic syntheses.
1-Naphthol: An isomer with the hydroxyl group at the 1st position, used in similar applications but with different reactivity.
Uniqueness: 8-Benzoyl-2-naphthol is unique due to the presence of both the benzoyl and hydroxyl groups, which confer distinct chemical properties and reactivity
Propriétés
Numéro CAS |
89965-29-7 |
|---|---|
Formule moléculaire |
C17H12O2 |
Poids moléculaire |
248.27 g/mol |
Nom IUPAC |
(7-hydroxynaphthalen-1-yl)-phenylmethanone |
InChI |
InChI=1S/C17H12O2/c18-14-10-9-12-7-4-8-15(16(12)11-14)17(19)13-5-2-1-3-6-13/h1-11,18H |
Clé InChI |
WMTLRZHWENNJBC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=CC=CC3=C2C=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,2,3,10-Tetrahydropyrrolo[2,3-a]carbazole](/img/structure/B14377328.png)
![N-[3-(Methylamino)-4-nitrophenyl]methanesulfonamide](/img/structure/B14377335.png)

![Methyl 3-[5-(2-ethoxy-2-oxoethyl)-1H-tetrazol-1-yl]propanoate](/img/structure/B14377364.png)


![2-[4-(3-Cyanophenoxy)phenyl]-1H-indole-6-carbonitrile](/img/structure/B14377369.png)

![1-[2-Methoxy-3,3-dimethyl-2-(phenoxymethyl)butyl]-1H-1,2,4-triazole](/img/structure/B14377375.png)

![3-Butenoic acid, 2-[(trichloroacetyl)amino]-](/img/structure/B14377379.png)

stannane](/img/structure/B14377397.png)
